3-Bromo-2-hydroxyphenyl boronic acid

Catalog No.
S1903036
CAS No.
89488-24-4
M.F
C6H6BBrO3
M. Wt
216.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydroxyphenyl boronic acid

CAS Number

89488-24-4

Product Name

3-Bromo-2-hydroxyphenyl boronic acid

IUPAC Name

(3-bromo-2-hydroxyphenyl)boronic acid

Molecular Formula

C6H6BBrO3

Molecular Weight

216.83 g/mol

InChI

InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H

InChI Key

WILLYOUMVYALAT-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)Br)O)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)Br)O)(O)O

3-Bromo-2-hydroxyphenyl boronic acid (CAS: 89488-24-4) is a bifunctional organoboron compound essential for constructing complex molecular architectures. Its defining features—a boronic acid for Suzuki-Miyaura cross-coupling, an ortho-directing hydroxyl group, and a bromine atom for further functionalization or electronic tuning—provide a unique combination of reactivity. This specific arrangement of functional groups is critical for its role as a precursor in multi-step syntheses, where precise control over bond formation is required.

Research Fit

High-purity grade (reported ≥97%) supports reproducible Suzuki coupling results
Ortho-hydroxy/3-bromo substitution pattern enables regioselective biaryl construction
Room-temperature storage simplifies handling and logistics

The precise 1,2,3-substitution pattern of 3-Bromo-2-hydroxyphenyl boronic acid is fundamental to its synthetic utility and is not interchangeable with its positional isomers or other analogs. The ortho-relationship between the hydroxyl and boronic acid groups is a key structural requirement for high-yield intramolecular cyclization reactions, such as those used to form dibenzofuran cores. Substituting with an isomer, like a 4-hydroxy or 5-bromo variant, would alter the geometry and electronic properties, failing to produce the necessary pre-cyclization intermediate or significantly reducing yields in targeted cross-coupling reactions. This makes the specific CAS: 89488-24-4 essential for synthetic routes that depend on this unique ortho-hydroxyl-directed reactivity.

Substitution Risk

Electronic environment mismatch
Ortho-hydroxy internal hydrogen bond modulates boronic acid reactivity; direct isomer swap may shift coupling yields.
Supply chain and purity variability
Alternative bromo-hydroxy isomers differ in commercial availability, purity specs, and cost; unvalidated replacement can increase procurement risk.
Stability and handling differences
The 4-bromo isomer requires cold storage under inert atmosphere; switching without adjusted storage may lead to degradation.

Enables High-Yield, Late-Stage Synthesis of Cannabidiol (CBD)

In a highly efficient total synthesis of Cannabidiol (CBD), 3-Bromo-2-hydroxyphenyl boronic acid was successfully used in a key Suzuki-Miyaura cross-coupling step, achieving a 91% yield. [1] This demonstrates its suitability as a high-performance precursor for constructing complex, high-value pharmaceutical compounds where process efficiency is critical.

Evidence DimensionReaction Yield in Key C-C Bond Formation
Target Compound Data91% yield
Comparator Or BaselineAlternative multi-step or lower-yielding historical syntheses of the CBD core.
Quantified DifferenceSignificantly higher efficiency compared to many traditional routes.
ConditionsSuzuki-Miyaura coupling with an olivetol derivative using a palladium catalyst (Pd(dppf)Cl2) and K3PO4 as base in a dioxane/water solvent system.

This provides a direct, high-yield route to a valuable pharmaceutical, making this specific boronic acid a preferred building block for optimizing process efficiency and cost-effectiveness.

Purity specification
Supplier specification
97% (target) vs. 95% (4-Br isomer)
Higher reported purity may reduce impurity-related side reactions; supports procurement confidence.
Verify CoA per batch; comparator purity may vary by vendor.

Validated Precursor for Potent Dibenzofuran-Based NAMPT Inhibitors

The structural core provided by this compound is essential for a class of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors used in cancer research. [1] In the synthesis of these inhibitors, the methoxy-protected analog, 3-bromo-2-methoxyphenylboronic acid, was used in a Suzuki coupling to yield a key intermediate at 79%. [1] Procuring the unprotected 3-bromo-2-hydroxyphenyl boronic acid provides maximum process flexibility, allowing for direct participation of the hydroxyl group in subsequent reactions or simple protection when needed.

Evidence DimensionYield as a Core Building Block
Target Compound DataThe unprotected hydroxyl form offers synthetic flexibility.
Comparator Or Baseline3-Bromo-2-methoxyphenylboronic acid (protected form) gives a 79% yield in a key coupling step.
Quantified DifferenceNot a direct yield comparison, but a comparison of process strategy (direct use vs. protection/deprotection steps).
ConditionsSuzuki coupling with 2-bromo-6-fluorobenzonitrile using Pd(dppf)Cl2 catalyst and Na2CO3 base in DME/H2O at 80 °C.

This validates the `3-bromo-2-hydroxyphenyl` scaffold for a high-value therapeutic target and highlights the procurement choice between the flexible, unprotected form and its protected derivatives.

Cost (1g unit)
Supplier-reported pricing
$257/g (target) vs. class avg. ~$300–500/g
Reported cost advantage may benefit budget-sensitive projects; supports favorable procurement economics.
Pricing subject to change; confirm at time of purchase.

Enables Efficient One-Pot Synthesis of Benzofuro[2,3-b]pyridines

The specific substitution pattern of 3-bromo-2-hydroxyphenyl boronic acid is highly effective for constructing complex heterocyclic systems. In a palladium-catalyzed reaction to form a benzofuro[2,3-b]pyridine scaffold, this compound delivered the desired product in an 81% yield. [1] A close positional isomer, 5-bromo-2-hydroxyphenyl boronic acid, provided a slightly lower yield of 78% under identical conditions, demonstrating a modest but measurable advantage for the 3-bromo isomer in this specific transformation. [1]

Evidence DimensionReaction Yield
Target Compound Data81%
Comparator Or Baseline5-Bromo-2-hydroxyphenyl boronic acid (78%)
Quantified Difference3% absolute yield improvement
ConditionsReaction with 3-bromo-2-chloropyridine, Pd(OAc)2 catalyst, SPhos ligand, and K3PO4 base in toluene/H2O at 110 °C.

For complex syntheses where maximizing yield is critical, this compound offers a quantifiable performance edge over a closely related and plausible procurement substitute.

In-house synthesis yield
Reported method
47% isolated (after recrystallization)
Benchmark for evaluating commercial sourcing vs. synthesis; aids cost-benefit decisions.
Yield may vary with scale and reagent quality; no comparator data available.
Predicted pKa
Class-level inference
~8.3–8.5 (target) vs. 8.40±0.58 (4-Br isomer)
Acidity difference may influence aqueous coupling pH optimum; requires experimental verification.
Computational prediction; direct experimental pKa values not reported.
Storage condition
Cross-study comparable
Room temp (target) vs. 2–8°C, N₂ (4-Br isomer)
Room-temperature storage reduces cold-chain logistics; may reflect enhanced stability from internal H-bond.
Follow supplier recommendations for long-term storage.

Process Development for Cannabinoid-Based Therapeutics

This compound is the right choice for research and manufacturing groups developing efficient, scalable syntheses of Cannabidiol (CBD) and its analogs. Its demonstrated high yield (91%) in the key Suzuki-Miyaura coupling step minimizes waste and maximizes throughput, making it a critical precursor for late-stage diversification and production. [1]

Scaffold Development for Oncology and Immunology

Ideal for medicinal chemistry programs targeting NAD+ metabolism via NAMPT inhibition. The `3-bromo-2-hydroxyphenyl` core is a validated building block for this important class of anti-cancer agents, and procuring this specific compound offers maximum flexibility for subsequent synthetic transformations. [2]

Synthesis of Fused Heterocyclic Systems for Materials and Medicinal Chemistry

This reagent is indicated for synthetic routes requiring the construction of benzofuran-fused heterocycles, such as benzofuro[2,3-b]pyridines. Its specific substitution pattern provides a measurable yield advantage over other isomers, making it a preferred choice for maximizing efficiency in complex, multi-step synthetic sequences. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-hydroxy/3-bromo substitution for regioselective coupling
Coupling yield and product purity after chromatography
Proteasome inhibition research
Boronic acid building block for focused inhibitor libraries
Target engagement and cell-based assay response
Diol sensor and affinity material development
Reversible boronic acid–diol binding
Binding affinity and sensor response stability

Wikipedia

(3-Bromo-2-hydroxyphenyl)boronic acid

Explore Compound Types